1-Phenyl-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea
Description
1-Phenyl-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea is a urea derivative featuring a phenyl group linked to a pyrrolidin-2-ylmethyl moiety substituted with a pyrimidin-2-yl ring. This compound’s structure combines a urea backbone with a heterocyclic pyrrolidine-pyrimidine side chain, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
1-phenyl-3-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c22-16(20-13-6-2-1-3-7-13)19-12-14-8-4-11-21(14)15-17-9-5-10-18-15/h1-3,5-7,9-10,14H,4,8,11-12H2,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIOWAFZQKMIMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CC=N2)CNC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrimidinyl-Pyrrolidinyl Intermediate: This involves the reaction of pyrimidine derivatives with pyrrolidine under specific conditions to form the pyrimidinyl-pyrrolidinyl intermediate.
Coupling with Phenyl Isocyanate: The intermediate is then reacted with phenyl isocyanate to form the final urea compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The phenyl and pyrimidinyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
1-Phenyl-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Structural Analogues with Thiazole-Piperazine Moieties ()
Compounds 11a–11o from Molecules (2013) share a urea core but differ in substituents. For instance:
- Compound 11i : 1-Phenyl-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea.
- Key Differences :
- Replaces the pyrrolidine-pyrimidine group with a thiazole-phenylpiperazine chain.
- Higher molecular weight (466.2 vs. ~324.39 for the target compound).
- Enhanced hydrogen-bonding capacity due to hydrazinyl and piperazine groups.
Table 1: Selected Comparisons
Implications :
- The target compound’s smaller size (~324.39 g/mol) may improve membrane permeability compared to bulkier analogues like 11d (534.1 g/mol) .
- The absence of electron-withdrawing groups (e.g., Cl, CF₃) on the phenyl ring in the target compound could reduce metabolic stability but enhance lipophilicity .
Pyrazolo-Pyrimidine-Morpholine Derivatives ()
Compound 31 : 1-Phenyl-3-(1-((5-(1H-indol-4-yl)-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-2-yl)methyl)piperidin-4-yl)urea.
- Key Differences :
- Incorporates a pyrazolo-pyrimidine core with morpholine and indole groups.
- Piperidine ring vs. pyrrolidine in the target compound, affecting ring strain and hydrogen-bonding geometry.
Implications :
Dimethoxypyrimidine-Pyrrolidine Ureas ()
Compounds 9 and 10 :
- Compound 9 : 1-Benzyl-3-(1-(4,6-dimethoxypyrimidin-2-yl)pyrrolidin-2-yl)urea.
- Compound 10 : 1-Cyclohexyl-3-(1-(4,6-dimethoxypyrimidin-2-yl)pyrrolidin-2-yl)urea.
Key Differences :
- Methoxy groups on pyrimidine increase polarity compared to the target’s unsubstituted pyrimidine.
- Benzyl/cyclohexyl substituents on urea vs. phenyl in the target compound.
Table 2: Physicochemical Contrast
| Feature | Target Compound | Compound 9 |
|---|---|---|
| Pyrimidine Substituents | None | 4,6-Dimethoxy |
| Urea Substituent | Phenyl | Benzyl |
| Molecular Weight | ~324.39 | Higher (exact value not reported) |
Biological Activity
1-Phenyl-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a phenyl group, a pyrimidinyl-pyrrolidinyl moiety, and a urea linkage. Its molecular formula is with a molecular weight of 299.36 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:
Molecular Targets:
- Cannabinoid Receptors: Similar compounds have been shown to interact with the cannabinoid receptor 1 (CB1), influencing appetite regulation and potentially offering antiobesity effects .
- Enzymatic Pathways: The compound may modulate various enzymatic activities, impacting metabolic pathways related to inflammation and cancer progression.
Case Studies and Research Findings
A review of the literature reveals several key studies focusing on the biological activity of related compounds:
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 1-Phenyl-3-{[1-(pyridin-2-yl)pyrrolidin-2-yl]methyl}urea | Pyridinyl instead of pyrimidinyl | Similar receptor interactions but varied potency |
| 1-(4-Chlorophenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridin-2-yl)phenyl)urea | Contains a biphenyl structure | Exhibits potent anorectic effects through CB1 modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
